2,5-Dimethylbenzylmagnesium chloride
Overview
Description
2,5-Dimethylbenzylmagnesium chloride is a chemical compound with the molecular formula C9H11ClMg and a molecular weight of 178.94 g/mol . It is also known by its IUPAC name magnesium;2-methanidyl-1,4-dimethylbenzene;chloride.
Synthesis Analysis
A method of synthesizing 2,5-dimethyl phenyl acetic acid by 2,5-dimethylbenzyl halogen has been reported . The process involves reacting 2,5-dimethylbenzyl halogen with magnesium to generate Grignard Reagent 2,5-dimethyl benzyl magnesium halide .Molecular Structure Analysis
The molecular structure of 2,5-Dimethylbenzylmagnesium chloride consists of a benzene ring substituted with two methyl groups and a benzylmagnesium chloride group .Scientific Research Applications
Synthesis of Complex Compounds
2,5-Dimethylbenzylmagnesium chloride is utilized in various synthesis processes. For example, it's used in the preparation of β-hydroxyketones, a process yielding moderate to high yields of these compounds. Such synthetic processes are fundamental in organic chemistry for the creation of complex molecules (Canonne & Leitch, 1967).
Organometallic Chemistry
This compound plays a crucial role in organometallic chemistry. For instance, its reaction with 2,4-pentanedionato lithium in THF forms specific ketones, integral to advanced organic syntheses. These reactions are essential for understanding the interactions between organic and metal components (Boudjouk, Ohrbom & Woell, 1986).
Formation of Organometallic π-Complexes
In the realm of organometallic π-complexes, 2,5-Dimethylbenzylmagnesium chloride contributes to the formation of unique molecular structures. The reactions involving these complexes can lead to the discovery of new materials with potential applications in catalysis, pharmaceuticals, and material science (Jolly, Krüger & Zakrzewski, 1991).
High-Temperature Studies
The compound's behavior at high temperatures has been studied, particularly in relation to dehydration and ionic conduction. Such studies are vital for understanding the thermal stability and conductivity of organometallic compounds, which can be applied in various industrial and technological contexts (Guidara, Feki & Abid, 2016).
properties
IUPAC Name |
magnesium;2-methanidyl-1,4-dimethylbenzene;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.ClH.Mg/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGAVDNGMAAZPK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)[CH2-].[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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